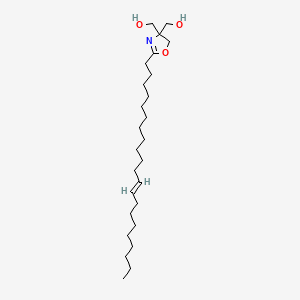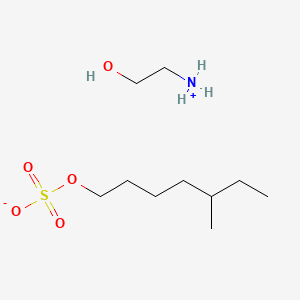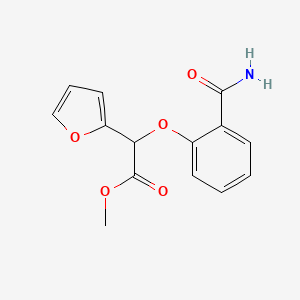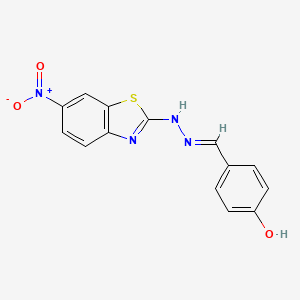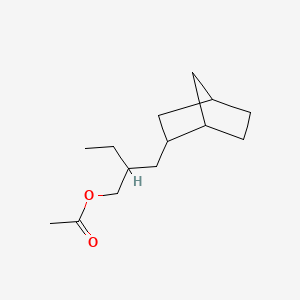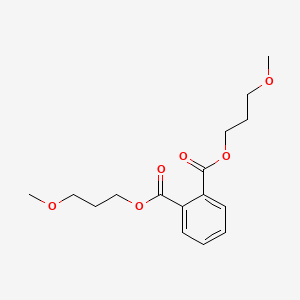
Bis(3-methoxypropyl) phthalate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Bis(3-methoxypropyl) phthalate: is a chemical compound belonging to the phthalate family. Phthalates are esters of phthalic acid and are commonly used as plasticizers to increase the flexibility, transparency, durability, and longevity of plastics. This compound, specifically, is used in various industrial applications due to its unique chemical properties.
準備方法
Synthetic Routes and Reaction Conditions: Bis(3-methoxypropyl) phthalate is synthesized through the esterification of phthalic anhydride with 3-methoxypropanol. The reaction typically involves heating the reactants in the presence of an acid catalyst, such as sulfuric acid or p-toluenesulfonic acid, to facilitate the esterification process. The reaction is carried out under reflux conditions to ensure the removal of water formed during the reaction, which drives the equilibrium towards the formation of the ester.
Industrial Production Methods: In industrial settings, the production of this compound follows a similar synthetic route but on a larger scale. The reactants are mixed in large reactors, and the reaction conditions are carefully controlled to optimize yield and purity. The product is then purified through distillation or other separation techniques to remove any unreacted starting materials and by-products.
化学反応の分析
Types of Reactions: Bis(3-methoxypropyl) phthalate can undergo various chemical reactions, including:
Hydrolysis: In the presence of water and an acid or base catalyst, this compound can hydrolyze to form phthalic acid and 3-methoxypropanol.
Oxidation: The compound can be oxidized under specific conditions to form phthalic acid derivatives.
Substitution: this compound can participate in substitution reactions where the methoxypropyl groups are replaced by other functional groups.
Common Reagents and Conditions:
Hydrolysis: Acidic or basic conditions with water.
Oxidation: Strong oxidizing agents such as potassium permanganate or chromic acid.
Substitution: Various nucleophiles under appropriate conditions.
Major Products Formed:
Hydrolysis: Phthalic acid and 3-methoxypropanol.
Oxidation: Phthalic acid derivatives.
Substitution: Compounds with different functional groups replacing the methoxypropyl groups.
科学的研究の応用
Bis(3-methoxypropyl) phthalate has several applications in scientific research, including:
Chemistry: Used as a plasticizer in the production of flexible polymers and as a reagent in organic synthesis.
Biology: Studied for its potential effects on biological systems, including its role as an endocrine disruptor.
Medicine: Investigated for its potential impact on human health, particularly in relation to its presence in medical devices and consumer products.
Industry: Utilized in the manufacturing of various consumer goods, including plastics, coatings, and adhesives.
作用機序
The mechanism by which bis(3-methoxypropyl) phthalate exerts its effects involves its interaction with cellular receptors and enzymes. As an endocrine disruptor, it can interfere with hormone signaling pathways by binding to hormone receptors, altering hormone synthesis, transport, and metabolism. This disruption can lead to various physiological effects, including reproductive and developmental abnormalities.
類似化合物との比較
Bis(3-methoxypropyl) phthalate can be compared to other phthalates, such as:
Bis(2-ethylhexyl) phthalate (DEHP): Commonly used as a plasticizer in medical devices and consumer products. DEHP is well-studied for its potential health effects, including its role as an endocrine disruptor.
Diisobutyl phthalate (DIBP): Used in a variety of industrial applications, including as a plasticizer in flexible plastics. DIBP has similar properties to this compound but differs in its specific chemical structure and applications.
Dimethyl phthalate (DMP): Used in personal care products, pharmaceuticals, and as a plasticizer. DMP has a lower molecular weight and different physical properties compared to this compound.
This compound is unique in its specific chemical structure, which imparts distinct physical and chemical properties, making it suitable for particular industrial applications.
特性
CAS番号 |
85661-30-9 |
|---|---|
分子式 |
C16H22O6 |
分子量 |
310.34 g/mol |
IUPAC名 |
bis(3-methoxypropyl) benzene-1,2-dicarboxylate |
InChI |
InChI=1S/C16H22O6/c1-19-9-5-11-21-15(17)13-7-3-4-8-14(13)16(18)22-12-6-10-20-2/h3-4,7-8H,5-6,9-12H2,1-2H3 |
InChIキー |
BLXLORWYXGINLY-UHFFFAOYSA-N |
正規SMILES |
COCCCOC(=O)C1=CC=CC=C1C(=O)OCCCOC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N,N'''-Dodecane-1,12-diylbis[1,3,5-triazine-2,4,6-triamine]](/img/structure/B12681774.png)
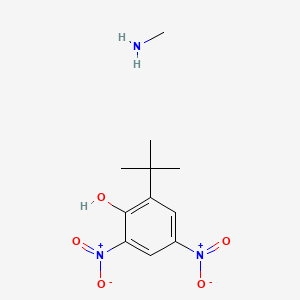
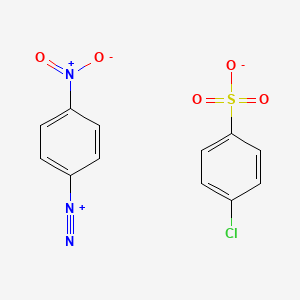
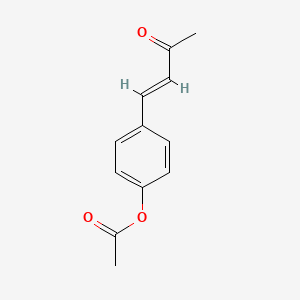


![2,2'-[(2-Undecyloxazol-4(5H)-ylidene)bis(methyleneoxy)]bisethanol](/img/structure/B12681819.png)
